molecular formula C12H10Cl2N2O4 B6246421 3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1925182-72-4

3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B6246421
CAS No.: 1925182-72-4
M. Wt: 317.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group, an imidazolidinone ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of 3,5-dichloroaniline with glyoxal to form the imidazolidinone ring.

    Introduction of the Propanoic Acid Group: The imidazolidinone intermediate is then reacted with acrylonitrile under basic conditions to introduce the propanoic acid group.

    Hydrolysis: The nitrile group is hydrolyzed to form the final propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 2,2’-Bipyridyl
  • 4-Methoxyphenylboronic acid

Comparison

Compared to similar compounds, 3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to its specific structural features, such as the dichlorophenyl group and the imidazolidinone ring

Properties

CAS No.

1925182-72-4

Molecular Formula

C12H10Cl2N2O4

Molecular Weight

317.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.